N-(2-methoxyethyl)cyclopropanamine

Description

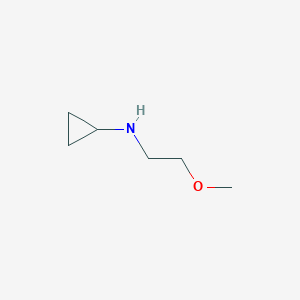

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-4-7-6-2-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGBPLJSLMGJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178366-15-9 | |

| Record name | N-(2-methoxyethyl)cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for N 2 Methoxyethyl Cyclopropanamine and Its Analogues

Established Synthetic Routes for Primary Cyclopropanamines

The synthesis of the foundational primary cyclopropylamine (B47189) is a critical first step. Several classical and modern methods are employed for this purpose.

One historical and well-documented route to cyclopropylamine begins with gamma-butyrolactone. google.comgoogle.com This process involves the cleavage of the lactone ring, typically with a hydrohalide in the presence of a catalyst, to form a 4-halobutyric acid. google.com This intermediate is then esterified, and the resulting ester undergoes cyclization to form a cyclopropanecarboxylate (B1236923) ester. google.com Finally, the ester is converted to cyclopropanecarboxamide, which is then subjected to a Hofmann rearrangement to yield cyclopropylamine. google.comgoogle.com The Hofmann reaction, which converts a primary amide to a primary amine with one fewer carbon atom, is a key step in this sequence. smolecule.com

Another common approach involves the reduction of cyclopropanecarbonitrile. The nitrile can be hydrolyzed to cyclopropanecarboxamide, which is then converted to cyclopropylamine via the Hofmann reaction. google.com

More contemporary methods have also been developed. For instance, the Kulinkovich reaction provides a route to cyclopropanols from esters, which can then be converted to cyclopropylamines. smolecule.comnih.gov This reaction utilizes titanium reagents to transform esters into substituted cyclopropanols. smolecule.com Additionally, the Simmons-Smith reaction, a well-known cyclopropanation method, can be adapted to produce cyclopropylamine precursors. nih.govmdpi.com This reaction typically involves the use of a carbenoid, often generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane (B1198618). mdpi.com

The Curtius rearrangement is another valuable method for synthesizing primary amines, including cyclopropylamine, from carboxylic acids. nih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which rearranges to an isocyanate that can then be hydrolyzed to the amine.

Alkylation and Amination Reactions in N-(2-methoxyethyl)cyclopropanamine Synthesis

Once primary cyclopropylamine is obtained, the N-(2-methoxyethyl) group is introduced, typically through alkylation or reductive amination reactions.

Reductive Amination: This is a highly versatile and widely used method for forming C-N bonds. pearson.comorganic-chemistry.org The process involves the reaction of a carbonyl compound, in this case, 2-methoxyacetaldehyde, with cyclopropylamine to form an imine intermediate. pearson.comlibretexts.org This imine is then reduced in situ to the desired secondary amine, this compound. pearson.comlibretexts.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity. organic-chemistry.orgharvard.eduyoutube.com These reagents are capable of reducing the iminium ion intermediate without significantly reducing the starting aldehyde. harvard.eduyoutube.com The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.org

Below is a table summarizing various reductive amination conditions:

Interactive Data Table: Reductive Amination Conditions| Carbonyl Compound | Amine | Reducing Agent | Solvent | Catalyst | Product | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | 1,2-Dichloroethane | Acetic Acid (optional) | Secondary/Tertiary Amine | organic-chemistry.org |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN | Methanol | - | Secondary/Tertiary Amine | harvard.edu |

| Aldehyde/Ketone | Ammonia/Amine | H₂/Ni | - | - | Primary/Secondary/Tertiary Amine | libretexts.org |

| Ketone | Primary Amine | Ammonium (B1175870) Formate | - | Cp*Ir complex | Primary Amine | organic-chemistry.org |

Direct Alkylation: An alternative approach is the direct alkylation of cyclopropylamine with a suitable 2-methoxyethyl halide, such as 2-methoxyethyl chloride or bromide. This is a classic Sₙ2 reaction where the amine acts as a nucleophile, displacing the halide to form the N-C bond. libretexts.org However, a significant drawback of this method is the potential for overalkylation, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts. libretexts.org Careful control of reaction conditions, such as the stoichiometry of the reactants, is necessary to maximize the yield of the desired secondary amine.

Advanced Synthetic Techniques: Automated Organic Synthesis Applications

The principles of automated organic synthesis can be applied to streamline the production of this compound and its analogs, particularly for the creation of compound libraries for screening purposes. researchgate.net Automated platforms can perform multi-step reaction sequences, including reactions like reductive amination, with high efficiency and reproducibility. researchgate.netresearchgate.net

These systems often utilize pre-packed capsules or cartridges containing the necessary reagents for a specific transformation. researchgate.netacs.orgnih.gov For instance, a capsule could be designed for a reductive amination reaction, containing the reducing agent and any necessary additives. researchgate.net The user would simply add the starting amine and aldehyde, and the automated system would carry out the reaction, purification, and isolation of the final product. researchgate.net This approach not only increases throughput but also enhances safety by minimizing manual handling of potentially hazardous reagents. acs.orgnih.gov The conversion of primary amines to other functional groups, such as azides, has also been successfully automated using this capsule-based technology. acs.orgnih.gov

Derivatization Strategies for Structural Diversification of the this compound Scaffold

The this compound scaffold can be readily diversified to create a library of analogs for structure-activity relationship (SAR) studies. mdpi.com This involves modifying different parts of the molecule.

Modification of the Cyclopropane Ring: The cyclopropane ring can be substituted with various functional groups. This can be achieved by starting with appropriately substituted alkenes in the cyclopropanation step or by functionalizing the pre-formed cyclopropane ring through C-H activation/functionalization reactions. nih.gov

Variation of the N-substituent: The 2-methoxyethyl group can be replaced with a wide array of other substituents. This is typically achieved by using different aldehydes or ketones in the reductive amination step or different alkylating agents in the direct alkylation of the primary cyclopropylamine. This allows for the exploration of the impact of the N-substituent's size, electronics, and functionality on the properties of the molecule.

Derivatization of the Methoxy (B1213986) Group: The methoxy group itself can be a point of diversification. For example, it could be demethylated to a hydroxyl group, which could then be further functionalized through esterification, etherification, or other reactions.

These derivatization strategies allow for the systematic exploration of the chemical space around the core this compound structure, which is a key process in drug discovery and materials science. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of N 2 Methoxyethyl Cyclopropanamine

Cyclopropane (B1198618) Ring Reactivity and Transformations

The cyclopropane ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions that relieve this strain. However, the reactivity is heavily influenced by the nature of its substituents. While cyclopropanes bearing electron-withdrawing groups are known to be electrophilic and readily undergo cleavage by nucleophiles, the amine group in N-(2-methoxyethyl)cyclopropanamine is electron-donating.

In the context of metabolic transformations, the cyclopropylamine (B47189) moiety is of particular interest. Oxidative metabolism, particularly by cytochrome P450 (CYP) enzymes, can lead to transformations involving the cyclopropane ring. nih.gov One potential pathway, observed for other cyclopropylamines, involves the formation of cyclopropanone (B1606653) following N-dealkylation. nih.gov Another possibility is the fragmentation of the cyclopropane ring following an initial single electron transfer (SET) from the amine nitrogen, which can generate highly reactive radical intermediates. nih.gov This process can lead to the formation of products like β-hydroxypropionic acid, although this mechanism is highly dependent on the specific enzymatic environment and the substitution pattern of the cyclopropylamine. nih.govnih.gov

Nucleophilic Character of the Amine Functionality

The primary amine in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This characteristic allows it to readily form new bonds by attacking electron-deficient centers (electrophiles). The nucleophilicity of amines is a fundamental aspect of their chemical reactivity, enabling a wide range of synthetic transformations. The unshared electron pair is central to its chemical behavior; when it forms a bond with a proton, the amine acts as a base, and when it forms a bond with a carbon atom, it acts as a nucleophile.

Specific Alkylation Reactions of this compound

Given its nucleophilic nature, the primary amine of this compound is expected to undergo alkylation reactions with alkyl halides. In this type of S_N2 reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

This reaction would proceed as follows:

Primary to Secondary Amine: Reaction with one equivalent of an alkyl halide (R-X) would yield the corresponding N-alkyl-N-(2-methoxyethyl)cyclopropanamine, a secondary amine.

Secondary to Tertiary Amine: The resulting secondary amine can be further alkylated with another equivalent of an alkyl halide to produce a tertiary amine.

Tertiary Amine to Quaternary Ammonium (B1175870) Salt: A final alkylation step can occur to form a quaternary ammonium salt, which carries a permanent positive charge.

Such reactions are fundamental in organic synthesis for building more complex molecular architectures from simpler amine precursors.

Enzymatic Biotransformations and Metabolic Pathways Research

The metabolism of this compound is anticipated to be complex, involving several potential enzymatic pathways. The primary routes of biotransformation for xenobiotics containing alkylamino moieties are oxidative reactions catalyzed by cytochrome P450 enzymes. mdpi.comsemanticscholar.org

Cyclopropylamines are a well-known class of mechanism-based inhibitors of cytochrome P450 enzymes. acs.orgacs.org This inactivation is often attributed to a process initiated by a single electron transfer (SET) from the amine nitrogen to the activated heme-oxygen species of the enzyme. nih.govnih.gov This generates a highly reactive aminium cation radical. The subsequent fragmentation of the strained cyclopropane ring can produce a carbon-centered radical that covalently binds to the enzyme's active site, leading to its irreversible inactivation.

An alternative mechanism that does not necessarily lead to inactivation involves the formation of metabolic intermediate (MI) complexes. nih.gov In this pathway, the amine may be oxidized to a nitroso-alkane metabolite that coordinates tightly to the ferrous heme iron of the P450 enzyme, effectively inhibiting its catalytic cycle without forming a covalent bond.

However, not all P450-mediated metabolism of cyclopropylamines results in ring-opening or inactivation. Studies on related compounds have shown that N-dealkylation can occur via a conventional C-hydroxylation mechanism, forming an unstable carbinolamine intermediate that breaks down to yield the dealkylated amine and an aldehyde, without affecting the cyclopropane ring. nih.gov For this compound, this would result in the formation of cyclopropanamine and 2-methoxyacetaldehyde.

The metabolic stability of a compound is a critical parameter in drug discovery, indicating its susceptibility to metabolic breakdown. This is typically assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes like cytochrome P450s. charnwooddiscovery.com

In a typical microsomal stability assay, this compound would be incubated with liver microsomes from different species (e.g., human, rat, mouse) in the presence of the necessary cofactor, NADPH, which initiates the enzymatic reactions. charnwooddiscovery.com The concentration of the parent compound is monitored over time by LC-MS. From these data, key parameters such as the compound's half-life (t½) and intrinsic clearance (CLint) are calculated. youtube.com A short half-life and high clearance value indicate rapid metabolism, while a long half-life and low clearance suggest greater metabolic stability. acs.org Control incubations without NADPH are run to ensure the observed depletion is due to enzymatic metabolism and not chemical instability. charnwooddiscovery.com

The table below illustrates hypothetical data from such a study, demonstrating how metabolic stability can vary across species.

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies and Molecular Design

Rational Design and Synthesis of N-(2-methoxyethyl)cyclopropanamine Analogues for Modulated Activity

The rational design of this compound and its analogues is centered on the core cyclopropylamine (B47189) moiety, which is responsible for the mechanism-based irreversible inhibition of MAO. The design strategy involves modifying the substituent attached to the nitrogen atom to modulate the potency and selectivity of the compound for the two MAO isoforms, MAO-A and MAO-B.

The synthesis of these analogues typically involves the construction of the substituted cyclopropylamine core. For instance, a general approach to creating N-substituted-2-alkoxycyclopropylamines involves the synthesis of the cyclopropylamine ring followed by the attachment of the desired N-substituent. The introduction of substituents on the cyclopropyl (B3062369) ring itself, such as the methoxy (B1213986) group in some related series, has been shown to influence the inhibitory profile.

Research into a series of cis-2-alkoxycyclopropylamine derivatives has shed light on the SAR of this class of compounds. In one such study, various N-substituted analogues were synthesized and evaluated for their MAO inhibitory activity. The findings from this research provide a basis for understanding how different N-substituents can impact the biological activity of these compounds. nih.gov

Influence of Cyclopropyl and Methoxyethyl Moieties on Biological Activity Profiles

The biological activity of this compound is a direct consequence of the interplay between its two key structural components: the cyclopropylamine moiety and the N-(2-methoxyethyl) substituent.

The cyclopropylamine moiety is the cornerstone of the molecule's inhibitory action against MAO. Cyclopropylamines are known as mechanism-based inhibitors, meaning they are chemically transformed by the target enzyme into a reactive species that then forms a covalent bond with the enzyme, leading to its irreversible inactivation. nih.gov This process typically involves the oxidation of the cyclopropylamine by the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO, which generates a reactive intermediate that alkylates the FAD. nih.gov The inherent strain and electronic properties of the cyclopropane (B1198618) ring are crucial for this mechanism.

The N-(2-methoxyethyl) moiety plays a pivotal role in modulating the potency and selectivity of the compound. The nature of the substituent on the nitrogen atom of cyclopropylamine can significantly influence how the inhibitor binds to the active site of MAO-A versus MAO-B. The active sites of these two isoforms, while similar, have key differences that can be exploited by appropriately designed N-substituents. For example, the introduction of bulkier substituents on the cyclopropylamine ring has been shown to enhance selectivity for MAO-B. nih.gov The methoxyethyl group, with its size, flexibility, and hydrogen-bonding capability, can engage in specific interactions with amino acid residues in the enzyme's active site, thereby influencing the binding affinity and orientation of the inhibitor.

In a study of cis-2-methoxycyclopropylamine analogues, it was observed that most compounds exhibited high IC50 values for MAO-A but sub-micromolar values for MAO-B, indicating a preference for MAO-B inhibition. nih.gov The most potent compound in this series, cis-N-benzyl-2-methoxycyclopropylamine, demonstrated an IC50 of 5 nM for MAO-B. nih.gov This highlights the profound impact of the N-substituent on the inhibitory profile.

| Compound | Target | IC50 (30 min pre-incubation) | Selectivity |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | MAO-B selective |

| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM |

This table presents data for a closely related analogue to illustrate the influence of the N-substituent on MAO inhibition. nih.gov

Conformational Analysis and its Impact on Ligand-Receptor Interactions

The three-dimensional conformation of this compound is a critical determinant of its interaction with the MAO active site. The relative orientation of the cyclopropyl ring and the methoxyethyl group influences how the molecule fits into the binding pocket of the enzyme and its proximity to the reactive FAD cofactor.

Molecular docking studies of related cyclopropylamine inhibitors have provided insights into the key interactions within the MAO active site. nih.gov For cis-2-alkoxycyclopropylamine derivatives, docking experiments have shown that both enantiomers can bind with similar apparent affinity. nih.gov The binding is governed by a combination of hydrophobic and polar interactions with the surrounding amino acid residues.

The conformation of the N-(2-methoxyethyl) substituent is particularly important. Its flexibility allows it to adopt various conformations, one of which may be more favorable for binding to the active site of MAO-B over MAO-A, thus contributing to its selectivity. The ether oxygen in the methoxyethyl group can act as a hydrogen bond acceptor, potentially forming a hydrogen bond with specific residues in the active site, which can stabilize the ligand-receptor complex and orient the cyclopropylamine moiety for efficient reaction with the FAD cofactor.

The stereochemistry of the cyclopropane ring also plays a role. Studies on related compounds have shown that both cis and trans isomers can be active, but they may form different covalent adducts with the FAD cofactor. nih.gov This underscores the importance of the precise geometry of the inhibitor in determining the mechanism and efficiency of inhibition.

Optimization of Ligand Efficiency and Lipophilicity in this compound Derivatives

In modern drug design, potency alone is not the sole indicator of a promising drug candidate. Metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are increasingly used to guide the optimization of lead compounds. sciforschenonline.org These parameters relate the binding affinity of a compound to its size and lipophilicity, respectively, providing a measure of the "quality" of the molecule.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. It is a useful tool for comparing the effectiveness of different-sized molecules and for guiding the growth of fragment hits into lead compounds. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve its binding affinity.

For this compound derivatives, the optimization process would involve synthesizing analogues with modifications to the N-substituent and evaluating their impact on both MAO inhibition and physicochemical properties. The goal would be to increase potency without excessively increasing the molecular weight or lipophilicity. For example, modifications to the methoxyethyl chain, such as altering its length or introducing other functional groups, could be explored to fine-tune the balance between potency and drug-like properties.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering insights into its electronic structure, stability, and reactivity. For N-(2-methoxyethyl)cyclopropanamine, methods like Density Functional Theory (DFT) and ab initio calculations can provide a wealth of information.

A computational study on the pyrolysis of cyclopropylamine (B47189) (CPA) utilized DFT and ab initio methods to investigate the molecular structure, vibrational frequencies, and thermochemical parameters of intermediates and products. figshare.com Such calculations can determine key structural parameters like bond lengths and angles. For this compound, these calculations would elucidate the geometry of the cyclopropyl (B3062369) ring, the conformation of the methoxyethyl side chain, and the electronic environment around the nitrogen atom.

The reactivity of this compound can be predicted by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For instance, in a study of cyclopropenyl cation, molecular orbital theory was used to determine the relative energies of the p orbitals and construct a molecular orbital diagram, illustrating bonding and anti-bonding characteristics. youtube.com A similar approach for this compound would reveal regions of high electron density susceptible to electrophilic attack and regions of low electron density prone to nucleophilic attack.

Furthermore, quantum chemical calculations can predict various molecular properties that are essential for understanding its behavior. A theoretical study on isocyanates and imines used ab initio molecular orbital calculations to determine stabilization energies and geometries. For this compound, such calculations could provide the dipole moment, polarizability, and electrostatic potential map, which are critical for predicting its interactions with other molecules and its solubility characteristics.

Table 1: Calculated Thermochemical Parameters for Cyclopropylamine Pyrolysis Intermediates

| Species | Enthalpy of Formation at 298 K (kcal/mol) |

| ĊH₂CH₂ĊHNH₂ | 69.94 |

| CH₃CH₂C̈NH₂ | 40.37 |

| cis-CH₃CH=CHNH₂ | 7.28 |

| trans-CH₃CH=CHNH₂ | 8.12 |

| E-CH₃CH₂CH=NH | 5.37 |

| Z-CH₃CH₂CH=NH | 6.08 |

Data sourced from a computational study on the gas-phase pyrolysis of cyclopropylamine. figshare.com

Molecular Docking and Dynamics Simulations for Target Binding Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For this compound, molecular docking could be employed to screen for potential biological targets.

For example, derivatives of cyclopropylamine have been identified as irreversible inhibitors of histone demethylase KDM1A, a therapeutic target in cancer. nih.gov A molecular docking study of this compound or its analogues into the active site of KDM1A could reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. These insights are crucial for designing more potent and selective inhibitors.

Following molecular docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of the complex, including conformational changes in both the ligand and the protein. This information is vital for validating the docking pose and understanding the thermodynamics of binding. In a study on cyclooxygenase-2 (COX-2) inhibitors, molecular dynamics simulations were used to confirm the stability of the docked phytochemicals. mdpi.com

The selection of a target protein is a critical first step. For this compound, potential targets could be enzymes for which other cyclopropylamine-containing molecules are known inhibitors, such as monoamine oxidase (MAO) or the aforementioned KDM1A. nih.gov

Table 2: Example of Docking Scores for Potential COX-2 Inhibitors

| Compound | Docking Score (Kcal/mol) |

| Canniprene | -10.587 |

| Oroxylin A | -10.254 |

| Luteolin | -9.494 |

This table presents example data from a study on phytochemicals as COX-2 inhibitors and is for illustrative purposes only. mdpi.com

pKa Prediction and Protonation State Analysis of Amine Derivatives

The acid dissociation constant (pKa) is a critical physicochemical parameter that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For an amine like this compound, the pKa determines its protonation state at a given pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.

Computational methods offer a rapid and cost-effective way to predict pKa values. Various approaches exist, from empirical methods based on structure-property relationships to more rigorous quantum mechanical calculations. acs.org Semi-empirical quantum mechanical methods, such as PM6, have been shown to predict the pKa values of amines with reasonable accuracy. nih.govnih.gov These methods often employ an isodesmic reaction approach, where the pKa is calculated relative to a reference compound with a known pKa.

For this compound, which is a secondary amine, specific reference molecules like diethylamine (B46881) would be appropriate for improving the accuracy of the prediction. nih.govnih.gov The predicted pKa value would indicate whether the amine is predominantly protonated (charged) or neutral at physiological pH (around 7.4). This information is crucial for medicinal chemists in the design of drugs with optimal pharmacokinetic profiles.

Table 3: Mean Absolute Deviations (MADs) of Predicted pKa Values for Different Amine Classes Using PM6-based Methods

| Amine Class | MAD (pH units) |

| Primary Amines | 0.5 - 0.6 |

| Secondary Amines | 0.5 - 1.0 |

| Tertiary Amines | 1.0 - 2.5 |

Data illustrates the general accuracy of PM6-based pKa predictions for different classes of amines. nih.govnih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org QSAR models are widely used in drug discovery to predict the activity of new compounds, optimize lead compounds, and guide the design of more potent analogues.

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activity against a specific target would be required. For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others. researchgate.net

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are then used to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.net For instance, a QSAR study on amide derivatives as xanthine (B1682287) oxidase inhibitors utilized various machine learning methods to establish a robust predictive model. nih.gov

Once a statistically valid QSAR model is developed, it can be used to predict the activity of new analogues of this compound before they are synthesized, thereby saving time and resources. The model can also provide insights into the structural features that are important for activity, such as the size and electronics of the substituents on the cyclopropylamine or methoxyethyl moieties.

Spectroscopic and Advanced Analytical Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in organic chemistry. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(2-methoxyethyl)cyclopropanamine, ¹H NMR is particularly informative for confirming its structural integrity.

While a published spectrum for this compound is not available in the referenced literature, the expected chemical shifts and splitting patterns can be predicted based on its known structural fragments: a cyclopropyl (B3062369) group and a methoxyethyl group attached to a secondary amine. The analysis of related compounds like cyclopropylamine (B47189) and 2-methoxyethylamine (B85606) provides a basis for these predictions. nist.govmdpi.com

The ¹H NMR spectrum would feature distinct signals corresponding to each unique proton environment. The protons on the cyclopropane (B1198618) ring are expected to appear in the upfield region (typically 0.3-1.0 ppm) as complex multiplets due to their rigid structure and complex spin-spin coupling. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around 3.3 ppm. The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen and nitrogen atoms would appear as triplets in the 2.7-3.6 ppm range. The amine proton (-NH-) signal can be broad and its chemical shift is variable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Cyclopropyl-CH (1H) | ~2.1-2.4 | Multiplet |

| Cyclopropyl-CH₂ (4H) | ~0.3-0.8 | Multiplet |

| NH | Variable | Broad Singlet |

| -N-CH ₂- | ~2.8 | Triplet |

| -O-CH ₂- | ~3.5 | Triplet |

| -OCH ₃ | ~3.3 | Singlet |

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to confirm the connectivity between these proton groups and establish the complete structural framework. researchgate.netnih.gov

Mass Spectrometry (MS) Techniques: LC-MS and High-Resolution MS Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. chemscene.com When coupled with Liquid Chromatography (LC-MS), it enables the separation of complex mixtures prior to mass analysis, making it a vital tool for identifying and quantifying compounds in various matrices. chemscene.comnist.govresearchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental formula of a compound with high confidence. docbrown.infonih.gov

For this compound (Molecular Formula: C₆H₁₃NO), HRMS would be used to confirm its elemental composition. The expected exact mass would be calculated and compared to the measured mass to verify the identity of the synthesized compound.

In LC-MS analysis, the compound would first be separated on a chromatographic column and then introduced into the mass spectrometer. Electron ionization (EI) or other soft ionization techniques would generate a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. The expected molecular ion peak for this compound would be at an m/z corresponding to its molecular weight (115.18 g/mol ). Characteristic fragmentation would likely involve the cleavage of the C-N bonds and fragmentation of the side chain. Analysis of the fragmentation of related structures, such as cyclopropylamine, shows a characteristic base peak from the loss of the alkyl group. mdpi.comnih.gov

Table 2: Predicted Key Mass Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

| Molecular Ion | [C₆H₁₃NO]⁺ | 115 |

| Fragment 1 | [C₃H₆N]⁺ | 56 |

| Fragment 2 | [C₃H₈NO]⁺ | 74 |

| Fragment 3 | [C₂H₅O]⁺ | 45 |

Note: The m/z values represent the nominal mass of the most likely fragments.

X-ray Crystallography for Ligand-Protein Co-crystal Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule, including complex biomacromolecules like proteins and their bound ligands. researchgate.netnih.gov This technique involves growing a single, high-quality crystal of the substance of interest and diffracting an X-ray beam off the crystal's ordered lattice. The resulting diffraction pattern is used to calculate the electron density and, subsequently, the precise positions of atoms in space.

In the context of drug discovery and molecular biology, obtaining a co-crystal structure of a ligand bound to its protein target is invaluable. bpsbioscience.com It reveals the exact binding mode, orientation, and crucial intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. researchgate.netnih.gov This information is critical for understanding the mechanism of action and for structure-based drug design.

For this compound, this technique would be applicable if the compound were identified as a ligand for a specific protein target. The process would involve producing and purifying both the target protein and the ligand, followed by co-crystallization trials under various conditions. nih.gov

A review of the current scientific literature and structural databases reveals no publicly available X-ray crystal structures for this compound, either as a standalone compound or as part of a ligand-protein complex.

Spectroscopic Assays for Biochemical and Cellular Activity (e.g., TR-FRET)

Spectroscopic assays are essential for evaluating the biochemical and cellular activity of a compound. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive, homogeneous assay format widely used in high-throughput screening (HTS) to study molecular interactions, such as protein-protein or protein-ligand binding. nih.gov

The TR-FRET method combines time-resolved fluorescence with FRET, using a long-lifetime lanthanide chelate as the donor fluorophore and a suitable acceptor fluorophore. nist.gov When a biological interaction brings the donor and acceptor into close proximity, energy transfer occurs upon excitation of the donor, resulting in a specific emission signal from the acceptor. This signal is measured after a time delay, which minimizes background fluorescence and increases sensitivity.

If this compound were to be investigated as a potential modulator of a protein-protein interaction, a TR-FRET assay could be designed. For example, if it were hypothesized to inhibit the binding of Protein A to Protein B, Protein A could be labeled with a terbium (Tb) or europium (Eu) donor and Protein B with an acceptor fluorophore. In the absence of an inhibitor, the proteins interact, and a high TR-FRET signal is generated. The addition of an effective inhibitor like this compound would disrupt this interaction, leading to a decrease in the TR-FRET signal. The potency of the compound would be determined by measuring the signal decrease as a function of its concentration.

Currently, there are no published studies in the searched databases that utilize TR-FRET or other specific spectroscopic assays to evaluate the biochemical or cellular activity of this compound.

Biological Activities and Pharmacological Investigations

Enzymatic Inhibition Studies

Searches were conducted to determine if N-(2-methoxyethyl)cyclopropanamine exhibits inhibitory activity against the following enzymes:

Receptor Agonism and Antagonism Studies

Similarly, a thorough search for studies investigating the potential agonist or antagonist effects of this compound at various receptors has returned no results. There is no information available regarding its binding affinity or functional activity at any known receptor.

Muscarinic Receptor Agonism (M1/M4)

The M1 and M4 muscarinic acetylcholine (B1216132) receptors are significant targets in the central nervous system for the development of treatments for neurodegenerative and neuropsychiatric disorders. dovepress.comnih.gov Agonists that selectively target these receptors are of high interest for their potential to address cognitive and psychotic symptoms. dovepress.comnih.gov Currently, there are no available research findings that specifically assess the activity of this compound as an agonist at M1 or M4 muscarinic receptors.

Adenosine (B11128) A1 Receptor (A1AR) Biased Agonism

Biased agonism at the adenosine A1 receptor (A1AR) represents an innovative therapeutic strategy. nih.govnih.gov This approach aims to develop ligands that selectively activate certain signaling pathways over others, potentially offering cytoprotective effects without the adverse effects associated with conventional A1AR agonists. nih.gov There is currently no published data detailing the potential for this compound to act as a biased agonist at the A1AR.

Binding Kinetics and Thermodynamics

The study of binding kinetics and thermodynamics provides crucial insights into the interaction between a compound and its biological target. This data helps in understanding the affinity, residence time, and the forces driving the binding event, which are essential for drug design and optimization. At present, information regarding the binding kinetics and thermodynamic profile of this compound with any biological target is not available in the scientific literature.

Cell-Based Assays

Cell-based assays are fundamental tools for evaluating the biological effects of a chemical compound at the cellular level. These assays can provide information on a compound's impact on cell health, programmed cell death pathways, and genetic regulation.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are used to determine the number of healthy, metabolically active cells in a sample. They are essential for assessing the cytotoxic or proliferative effects of a compound. No studies have been published that document the effects of this compound in cell proliferation or viability assays.

Necroptosis Inhibition Studies

Necroptosis is a form of programmed cell death that is implicated in a variety of diseases. nih.gov The signaling pathway involves key proteins such as RIPK1, RIPK3, and MLKL, which are targets for potential therapeutic inhibitors. nih.govnih.gov There is no available evidence to suggest that this compound has been investigated for its potential to inhibit necroptosis.

Gene Transcription Regulation and Epigenetic Modulation

The regulation of gene transcription and epigenetic modifications are critical processes that control cellular function. Chemical compounds can influence these processes, leading to changes in gene expression. nih.gov The ability of this compound to modulate gene transcription or cause epigenetic changes has not been documented in any available research.

In Vitro Pharmacological Profiling (Excluding Dosage)7.4.1. Plasma Protein Binding7.4.2. Microsomal Stability

However, searches for "this compound plasma protein binding" and "this compound microsomal stability," as well as broader queries within medicinal chemistry and patent literature, did not yield any relevant results. While general methodologies for these assays are well-documented, specific values such as the percentage of plasma protein binding or metrics of metabolic stability (e.g., half-life, intrinsic clearance) are not available in the public domain for this compound.

Consequently, the generation of an article with the stipulated detailed research findings and data tables is not possible at this time.

Preclinical Research and Therapeutic Potential

In Vivo Efficacy Studies in Disease Models (e.g., Cancer, Neurodegenerative Disorders)

The 2'MOE modification is designed to increase the binding affinity of ASOs to their target RNA, enhance nuclease resistance, and improve tolerability. biosearchtech.com These improvements have translated into significant efficacy in various preclinical disease models.

In oncology, 2'MOE-modified ASOs have demonstrated anti-tumor activity. For instance, an ASO targeting Vascular Endothelial Growth Factor A (VEGF-A) with 2'MOE modifications was shown to significantly decrease both VEGF-A protein and mRNA expression in SKOV3 human ovarian cancer cells. nih.gov This inhibition of a key growth factor also led to a reduction in cancer cell migration, suggesting potential as a therapeutic agent for ovarian cancers. nih.gov Similarly, 2'MOE modified ASOs targeting TRPM-2 have been shown to improve antitumor activity in vivo, delaying the progression of prostatic tumor cells to androgen independence in cancer models. google.com

In the context of neurodegenerative disorders, ASOs with 2'MOE modifications are central to therapies for conditions like Spinal Muscular Atrophy (SMA). mdpi.com The ASO nusinersen, which is fully 2'MOE-modified, is designed to alter the splicing of the SMN2 pre-mRNA to increase the production of functional Survival Motor Neuron (SMN) protein. nih.gov Preclinical studies demonstrated the remarkable efficiency of this approach in facilitating the inclusion of exon 7 in SMN2 transcripts, which was a critical step in validating its potential for treating SMA. mdpi.com

Pharmacokinetic Studies (Absorption, Distribution, Elimination) in Preclinical Models

The pharmacokinetic (PK) properties of 2'MOE ASOs have been well-characterized across multiple species, including mice, rats, and monkeys. semanticscholar.orgnih.gov These compounds are typically administered via subcutaneous or intravenous injection.

Following administration, 2'MOE ASOs are rapidly absorbed and widely distributed to tissues. semanticscholar.orgresearchgate.net A key factor influencing their favorable pharmacokinetics is their high affinity for plasma proteins, which limits rapid excretion and facilitates distribution to organs. researchgate.netnlorem.org The liver and kidney are major sites of accumulation. nih.govresearchgate.net The addition of the 2'MOE modification to a phosphorothioate (B77711) (PS) backbone does not substantially alter the plasma clearance, which is primarily driven by distribution to tissues. Less than 10% of an administered dose is typically excreted in urine or feces over a 24-hour period. researchgate.net However, when combined with a phosphodiester (PO) backbone, the 2'MOE modification results in much faster plasma clearance, with about half the dose excreted in urine as intact oligonucleotide. researchgate.net

The stability of these compounds is a key feature; the 2'MOE modification provides substantial protection against degradation by nucleases. nih.gov This leads to a long tissue half-life, with an apparent terminal elimination half-life of approximately 30 days in monkeys and humans, allowing for less frequent dosing. semanticscholar.org Studies in rat models of kidney disease showed that while renal dysfunction can alter the distribution of 2'MOE ASOs within the kidney and increase liver concentrations, their therapeutic activity in the kidney is largely preserved. nih.govresearchgate.net

| Parameter | Finding in Preclinical Models (Rat, Monkey) | Source(s) |

| Absorption | Rapid and extensive after subcutaneous administration. | semanticscholar.org |

| Distribution | Broad distribution to tissues, particularly liver and kidney. | semanticscholar.orgnih.gov |

| Plasma Protein Binding | High affinity for plasma proteins, limiting rapid renal excretion. | researchgate.netnlorem.org |

| Metabolism | 2'MOE modification enhances stability against nuclease degradation. | nih.gov |

| Elimination Half-Life | Long tissue half-life (approx. 30 days), supporting chronic dosing. | semanticscholar.org |

| Excretion | Low urinary and fecal excretion (<10% in 24h) for PS-backbone ASOs. | researchgate.net |

Biomarker Identification and Validation in Preclinical Models

In preclinical studies, biomarkers are essential for demonstrating target engagement and assessing safety. For 2'MOE ASOs, the primary pharmacodynamic biomarker is the reduction of the target RNA. Studies consistently measure the levels of the specific mRNA being targeted to confirm that the ASO is engaging with it and mediating its degradation or modifying its splicing as intended. nih.govnih.gov

Safety biomarkers are also extensively monitored. In chronic toxicity studies in mice, the most common findings associated with 2'MOE ASOs include inflammatory cell infiltration in multiple organs, splenomegaly, and increases in alanine (B10760859) aminotransferase (ALT), a serum biomarker for liver toxicity. researchgate.net The cytoplasm of renal proximal tubular epithelium may also show basophilic granules. researchgate.net However, these inflammatory effects were generally minimal to mild and did not significantly worsen with long-term treatment. researchgate.net Hematological parameters, such as platelet counts, are also monitored. While some specific 2'MOE ASO sequences have been associated with platelet declines in human trials, this is not considered a consistent class-wide effect in preclinical or clinical studies. nih.govresearchgate.net

Assessment of Translational Potential for Clinical Development

The 2'MOE ASO platform has demonstrated strong translational potential, with preclinical data often predicting clinical performance. nih.gov The shared chemical and physical properties among 2'MOE ASOs allow for the creation of large integrated safety databases, which help characterize class-wide effects and improve the drug development process. nih.govresearchgate.net Advances in screening methods have led to the identification of newer 2'MOE ASOs that are more potent and better tolerated than early compounds like mipomersen. nih.govresearchgate.net

Conjugating 2'MOE ASOs with ligands like N-acetylgalactosamine (GalNAc3) has dramatically increased their potency for liver targets by facilitating uptake through specific receptors on hepatocytes. nih.govnlorem.org This approach has increased potency by up to 30-fold, allowing for lower doses and thereby increasing the safety margin. nih.govnlorem.org

While nonhuman primate (NHP) models are effective for toxicology, they have been found to be more sensitive to certain ASO-induced effects than humans. nih.govnih.gov This suggests that while NHP studies are crucial for identifying potential risks, they may over-predict the risk of specific adverse events in humans. researchgate.netnih.gov

| Preclinical Finding (Animal Models) | Clinical Translation (Human Trials) | Source(s) |

| Potency | Target RNA reduction in animals translates to potent target reduction in humans. Conjugation strategies (e.g., GalNAc3) enhance potency in both. | nih.govnlorem.org |

| Pharmacokinetics | PK profiles are generally consistent across species, with a long half-life allowing for weekly or less frequent dosing. | semanticscholar.org |

| Tolerability | Advances in screening have led to improved tolerability profiles (e.g., fewer injection site reactions and flu-like symptoms) compared to earlier ASOs. | nih.govresearchgate.net |

| Safety Signals | NHP models may over-predict the risk of complement activation and effects on platelets compared to what is observed in humans. | researchgate.netnih.govnih.gov |

Nonhuman Primate (NHP) Safety Assessments of 2'-O-Methoxyethyl Modified Compounds

Nonhuman primates, particularly macaques, are the primary non-rodent species used for toxicology studies of 2'MOE ASOs. researchgate.netnih.gov An integrated safety assessment of 12 different 2'MOE ASOs in NHPs identified several dose-dependent toxicities at high dose levels. nih.govnih.gov

Key safety signals observed in NHP studies include:

Complement Activation: NHPs appear more sensitive to ASO-induced complement activation than humans. This effect was observed in monkeys but did not translate to healthy human volunteers. researchgate.netnih.govnih.gov

Hematology: Effects on platelets have been noted, though the risk appears to be over-predicted in NHPs compared to humans. nih.gov

Kidney and Liver Function: Standard laboratory tests for kidney and liver function are monitored. While no dose-dependent changes in mean creatinine (B1669602) or BUN were seen in human volunteers, high doses in NHPs can lead to toxicities in these organs. researchgate.netnih.gov

Despite these findings, the NHP model has been effective in predicting safe starting doses for human clinical trials. nih.gov The comprehensive preclinical toxicology database for 2'MOE ASOs, covering dozens of studies and thousands of animals, provides a robust framework for evaluating the safety of new compounds within this class. toxicology.org

| Safety Parameter | Observation in Nonhuman Primates (Macaques) | Source(s) |

| Complement System | Showed signs of complement activation, an effect not observed in humans. | researchgate.netnih.govnih.gov |

| Platelets | Over-predicted the risk of effects on platelets compared to humans. | nih.gov |

| Kidney Function | Monitored via standard lab tests (creatinine, BUN); toxicities observed at high doses. | nih.gov |

| Liver Function | Monitored via standard lab tests (e.g., ALT); toxicities observed at high doses. | researchgate.netnih.gov |

| Overall | Proven to be an effective, though sensitive, toxicological model for predicting safe human doses. | researchgate.netnih.gov |

Patent Landscape and Academic Innovations

Analysis of Patent Applications Featuring N-(2-methoxyethyl)cyclopropanamine and Related Scaffolds

The patent landscape for this compound itself is not densely populated with applications explicitly claiming this specific molecule. However, the broader class of cyclopropanamine compounds has garnered significant interest from pharmaceutical companies, indicating the perceived value of this structural motif in medicinal chemistry.

A notable example is the patent application from Takeda Pharmaceutical Company Limited (US20190315735A1), which describes a wide range of cyclopropanamine compounds for the potential treatment of various disorders, including Huntington's disease, Alzheimer's disease, Parkinson's disease, and schizophrenia. google.com While this compound is not individually specified, the broad claims encompass substituted cyclopropanamine derivatives that could conceptually include this structure. This suggests a strategic interest in the core cyclopropanamine scaffold for its ability to introduce three-dimensional complexity into drug candidates, a desirable feature for improving target binding and pharmacokinetic properties.

The commercial availability of this compound from various chemical suppliers further points to its role as a building block in the synthesis of more complex molecules that may be the subject of proprietary research and development. chemscene.combldpharm.com The existence of such patents on broader but related scaffolds underscores the potential for this compound to be incorporated into novel therapeutic agents.

Table 1: Representative Patent Application for Related Cyclopropanamine Scaffolds

| Patent Number | Assignee | Title | Therapeutic Areas Mentioned |

| US20190315735A1 | Takeda Pharmaceutical Company Limited | Cyclopropanamine compound and use thereof | Huntington disease, Alzheimer disease, Parkinson disease, schizophrenia google.com |

Novel Chemical Entities and Scaffold Exploitation in Drug Discovery

The primary utility of this compound in drug discovery appears to be as a versatile starting material or "scaffold" for the synthesis of more elaborate molecules. The cyclopropane (B1198618) ring, a three-membered carbocycle, is a bioisostere for other chemical groups and can introduce conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation. The N-(2-methoxyethyl) group provides a handle for further chemical modification and can influence properties such as solubility and metabolic stability.

While specific examples of marketed drugs or late-stage clinical candidates directly derived from this compound are not readily found in the public domain, the principles of scaffold-based drug design strongly support its potential application. Medicinal chemists often utilize such building blocks to explore new chemical space and develop libraries of related compounds for screening against various biological targets.

The development of novel chemical entities often involves the strategic combination of different molecular fragments. The this compound scaffold could be incorporated into larger molecules targeting a wide range of receptors and enzymes. For instance, the amine group can be functionalized to introduce various pharmacophoric elements, while the methoxyethyl chain can be modified to fine-tune physicochemical properties.

Emerging Trends and Future Directions in this compound Research

The future of this compound in research is intrinsically linked to the broader trends in medicinal chemistry. The increasing emphasis on developing drugs with improved three-dimensionality and novel mechanisms of action positions scaffolds like cyclopropanamines for greater exploration.

One emerging trend is the use of such building blocks in the synthesis of inhibitors for various enzymes or as ligands for G-protein coupled receptors (GPCRs). The unique conformational constraints imposed by the cyclopropane ring can lead to highly selective interactions with protein binding sites.

Future research efforts will likely focus on:

Systematic derivatization: The synthesis and screening of libraries of compounds based on the this compound scaffold to identify novel hits for various therapeutic targets.

Fragment-based drug discovery: Utilizing this compound as a starting point for fragment-based screening campaigns, where small molecular fragments are screened and then grown or combined to create more potent lead compounds.

Application in novel therapeutic areas: Exploring the potential of derivatives in indications beyond the central nervous system, such as oncology, inflammation, and infectious diseases.

While the current body of public research directly focused on this compound is limited, its structural features and the general interest in related scaffolds suggest that it remains a tool with untapped potential in the arsenal (B13267) of medicinal chemists. As the quest for novel and effective medicines continues, the exploration of unique chemical building blocks like this compound will be crucial for pushing the boundaries of drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.